2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide involves several steps. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by various reagents and conditions, including microwave-assisted methods for increased efficiency . Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .
Comparison with Similar Compounds
2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide can be compared with other similar compounds, such as:
3-amino-5-methylisoxazole: This compound is used in the synthesis of various heterocyclic molecules and has applications in medicinal chemistry.
N-(5-methylisoxazol-3-yl)malonamide: This compound has been studied for its polymorphic forms and crystallization mechanisms.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its versatility in various scientific applications .
Properties
IUPAC Name |
2-bromo-3-methyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(2)8(10)9(13)11-7-4-6(3)14-12-7/h4-5,8H,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQQBGKWQHWOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.